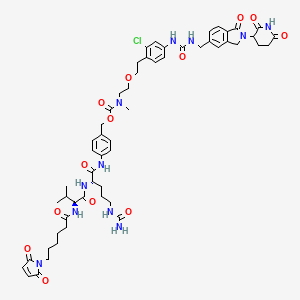

MC-VC-PABC-amide-PEG1-CH2-CC-885

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C55H68ClN11O13 |

|---|---|

Molekulargewicht |

1126.6 g/mol |

IUPAC-Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[2-[2-chloro-4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methylcarbamoylamino]phenyl]ethoxy]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C55H68ClN11O13/c1-33(2)48(63-44(68)9-5-4-6-24-66-46(70)20-21-47(66)71)51(74)62-42(8-7-23-58-53(57)76)49(72)60-38-14-10-34(11-15-38)32-80-55(78)65(3)25-27-79-26-22-36-13-16-39(29-41(36)56)61-54(77)59-30-35-12-17-40-37(28-35)31-67(52(40)75)43-18-19-45(69)64-50(43)73/h10-17,20-21,28-29,33,42-43,48H,4-9,18-19,22-27,30-32H2,1-3H3,(H,60,72)(H,62,74)(H,63,68)(H3,57,58,76)(H2,59,61,77)(H,64,69,73)/t42-,43?,48-/m0/s1 |

InChI-Schlüssel |

SXHFPZWNOWBAQL-MPGWLFTNSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCOCCC2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCOCCC2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC-VC-PABC-amide-PEG1-CH2-CC-885

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-VC-PABC-amide-PEG1-CH2-CC-885 is a novel antibody-drug conjugate (ADC) payload that leverages the principles of targeted protein degradation for therapeutic effect. This molecule consists of the potent GSPT1 (G1 to S phase transition 1) protein degrader, CC-885, attached to a cleavable linker system. As an ADC payload, it is designed to be conjugated to a monoclonal antibody, enabling the targeted delivery of the GSPT1 degrader to specific cell populations, such as cancer cells, that overexpress a particular surface antigen. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the function of each of its components, the downstream cellular consequences of GSPT1 degradation, and relevant experimental protocols for its study.

Introduction: A New Modality in Targeted Therapy

Targeted protein degradation has emerged as a promising therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that block the function of a protein, degraders eliminate the target protein from the cell entirely. This compound represents the cutting edge of this field, combining the precision of antibody-based targeting with the potent and durable effects of protein degradation. This guide will dissect the intricate mechanism of this novel ADC payload, providing researchers with the foundational knowledge required for its application and further development.

Core Components and Their Roles

The this compound molecule can be conceptually divided into two key functional units: the cytotoxic warhead (CC-885) and the linker system (MC-VC-PABC-amide-PEG1-CH2-).

The Warhead: CC-885 - A Molecular Glue for GSPT1 Degradation

CC-885 is a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. It functions as a "molecular glue," inducing a novel interaction between CRBN and the translation termination factor GSPT1[1]. This ternary complex formation leads to the polyubiquitination of GSPT1 and its subsequent degradation by the 26S proteasome.

The degradation of GSPT1 has profound effects on cancer cells. GSPT1 is a crucial component of the translation termination complex, and its depletion leads to impaired translation termination[3]. This disruption of protein synthesis activates the integrated stress response (ISR) pathway, a cellular stress program that can trigger apoptosis in a p53-independent manner[3]. This p53-independent cell death mechanism is particularly significant for the treatment of cancers with TP53 mutations, which are often resistant to conventional chemotherapies.

The Linker System: MC-VC-PABC-amide-PEG1-CH2- - Ensuring Targeted Delivery and Release

The linker is a critical component of the ADC, responsible for attaching the CC-885 payload to the antibody and ensuring its stability in circulation and subsequent release within the target cell. The MC-VC-PABC-amide-PEG1-CH2- linker is a cleavable linker system with distinct components:

-

MC (Maleimidocaproyl): This component provides a stable covalent attachment to the antibody, typically through reaction with the thiol group of a cysteine residue.

-

VC (Valine-Citrulline): This dipeptide is a substrate for the lysosomal enzyme Cathepsin B.[4][5] This ensures that the linker is cleaved, and the payload is released, primarily within the lysosomal compartment of the target cell after the ADC has been internalized.

-

PABC (p-aminobenzyloxycarbonyl): This is a self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PABC moiety spontaneously decomposes, releasing the active CC-885 payload.[4]

-

PEG1-CH2-: The polyethylene (B3416737) glycol (PEG) spacer likely serves to improve the solubility and pharmacokinetic properties of the ADC.

The Stepwise Mechanism of Action

The therapeutic effect of an ADC armed with this compound is achieved through a multi-step process:

-

Targeting and Binding: The antibody component of the ADC selectively binds to its target antigen on the surface of the cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the VC linker.

-

Payload Release: The cleavage of the VC linker triggers the self-immolation of the PABC spacer, releasing the active CC-885 into the cytoplasm.

-

Ternary Complex Formation: Cytosolic CC-885 binds to CRBN, inducing a conformational change that promotes the recruitment of GSPT1.

-

Ubiquitination and Degradation: The CRL4-CRBN E3 ubiquitin ligase complex polyubiquitinates GSPT1, marking it for degradation by the proteasome.

-

Cellular Consequences: The degradation of GSPT1 leads to impaired translation termination, activation of the integrated stress response, and ultimately, apoptotic cell death.

Quantitative Data

The following tables summarize key quantitative data for CC-885.

Table 1: In Vitro Antiproliferative Activity of CC-885

| Cell Line | IC50 (nM) | Assay Conditions | Reference |

| MV4-11 (AML) | 0.2 | 72 hours incubation, CellTiter-Glo | [6] |

| Various AML | 10-1000 | 48 or 72 hours incubation, CellTiter-Glo | [6][7] |

| THLE-2 | 10-1000 | 48 or 72 hours incubation, CellTiter-Glo | [6][7] |

| PBMC | >10000 | 48 or 72 hours incubation, CellTiter-Glo | [6][7] |

Table 2: CRBN Binding Affinity of CC-885

| Assay Type | IC50 (µM) | Notes | Reference |

| Competitive FP Assay | 0.018 | Using a Cy5-conjugated lenalidomide (B1683929) probe | [8] |

| TR-FRET Binding Assay | <0.06 | High affinity binding to CRBN | [9] |

Table 3: GSPT1 Degradation by CC-885

| Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) | Reference |

| MV4-11 | 9.7 | ~90 | 4 | |

| MV4-11 | 2.1 | >90 | 24 | [10] |

Experimental Protocols

Western Blot for GSPT1 Degradation

This protocol allows for the quantification of GSPT1 protein levels following treatment with CC-885.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., MV4-11) in 6-well plates at a density that ensures logarithmic growth during the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with a range of CC-885 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against GSPT1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect chemiluminescence using an appropriate imager.

-

-

Data Analysis:

-

Quantify band intensities using software like ImageJ.

-

Normalize GSPT1 band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of GSPT1 degradation relative to the vehicle control.

-

Determine DC50 and Dmax values by plotting the percentage of degradation against the log of the CC-885 concentration and fitting to a dose-response curve.

-

In Vitro CRBN Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of CC-885 to displace a fluorescently labeled ligand from CRBN.

-

Reagents:

-

Purified recombinant CRBN protein.

-

Fluorescently labeled CRBN ligand (e.g., Cy5-labeled thalidomide).

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

CC-885 and other test compounds.

-

-

Assay Procedure:

-

In a 384-well plate, add a fixed concentration of purified CRBN and the fluorescently labeled ligand.

-

Add serial dilutions of CC-885 or control compounds.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the log of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Figure 1. Signaling pathway of this compound.

Figure 2. Experimental workflow for GSPT1 degradation analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. revvity.com [revvity.com]

- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRISPR-Suppressor Scanning for Systematic Discovery of Drug-Resistance Mutations. | Broad Institute [broadinstitute.org]

- 9. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dc.uthsc.edu [dc.uthsc.edu]

The Role of the Maleimidocaproyl (MC) Linker in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Maleimidocaproyl (MC) linker, a cornerstone technology in the development of Antibody-Drug Conjugates (ADCs). We will explore its fundamental role in covalently attaching potent cytotoxic agents to monoclonal antibodies, the underlying chemistry, its advantages, and the critical challenge of in vivo stability. This document offers detailed experimental protocols for key conjugation and characterization steps, quantitative data for comparative analysis, and visualizations of the chemical processes and biological pathways involved.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver highly potent cytotoxic drugs directly to cancer cells. An ADC consists of three main components: a monoclonal antibody (mAb) that selectively targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical determinant of the ADC's success, governing its stability in circulation, the efficiency of drug release at the target site, and its overall therapeutic index.[1][2][3]

Linkers are broadly classified as cleavable or non-cleavable.[4] Non-cleavable linkers, such as the thioether-based SMCC linker, release the drug only after the entire ADC is internalized and the antibody is degraded in the lysosome.[5] Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell, such as proteases, pH changes, or a high concentration of reducing agents like glutathione (B108866).[4] The Maleimidocaproyl (MC) group is a key component frequently used in both non-cleavable and, more commonly, cleavable linker systems.[5]

The MC Linker: Structure and Conjugation Chemistry

The Maleimidocaproyl (MC) linker features a maleimide (B117702) group at one end and a caproyl (hexanoyl) spacer. The maleimide is a highly reactive functional group that selectively forms a stable covalent thioether bond with the sulfhydryl group (-SH) of a cysteine residue on the antibody.[6][] This reaction, a Michael addition, is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5), making it ideal for bioconjugation.[8]

The caproyl chain acts as a spacer, providing distance between the antibody and the drug. This spacing can be crucial, for instance, to ensure that a cleavable moiety on the linker is accessible to enzymes.[1]

The Conjugation Reaction

The primary role of the MC linker is to serve as the attachment point to the antibody. The process begins with the partial reduction of the antibody's interchain disulfide bonds, typically using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), to expose free sulfhydryl groups.[9] The maleimide group of the drug-linker construct then reacts with these newly available thiols.

// Invisible edges for alignment Reduced_mAb -> MC_Linker_Drug [style=invis]; } caption { label = "Figure 1. The two-step workflow of MC linker conjugation."; fontname = "Arial"; fontsize = 12; }

The Challenge of Stability: The Retro-Michael Reaction

Despite the formation of a covalent bond, the thiosuccinimide linkage created by the maleimide-thiol reaction is susceptible to reversal through a retro-Michael reaction, particularly in the presence of other thiols like albumin or glutathione in the plasma.[6][10] This can lead to premature deconjugation of the payload from the antibody. The released linker-payload can then bind to other circulating proteins, most notably albumin, which acts as a sink for the deconjugated drug.[11] This "payload migration" is a significant concern as it reduces the therapeutic index by decreasing the amount of drug delivered to the tumor and increasing the potential for off-target toxicity.[10][11]

The stability of the maleimide-thiol adduct is influenced by several factors, including the local chemical environment on the protein and the pKa of the cysteine thiol.[12][13] Strategies to mitigate this instability include engineering the maleimide group with electron-withdrawing substituents to accelerate the hydrolysis of the succinimide (B58015) ring. This ring-opening reaction forms a stable succinamic acid thioether, which is resistant to the retro-Michael reaction and effectively "locks" the payload onto the antibody.[14][15]

Quantitative Data on Linker Stability

The stability of the linker is a critical quality attribute for any ADC. The following tables summarize comparative data on the stability of maleimide-based conjugates.

| Linker Type / Conjugate | Condition | Half-life (t½) | Key Finding | Reference |

| N-ethyl maleimide (NEM) - Thiol Adduct | Incubation with glutathione | 3.1 - 18 hours | Demonstrates susceptibility to thiol exchange via retro-Michael reaction. | [16] |

| N-alkyl thiosuccinimide | pH 7.4, 37°C | ~27 hours (hydrolysis) | Slower hydrolysis compared to N-aryl variants. | [1] |

| N-aryl thiosuccinimide | pH 7.4, 37°C | ~1.5 hours (hydrolysis) | Faster hydrolysis, leading to a more stable, ring-opened product. | [1] |

| Ring-Opened Maleimide Adducts | Physiological conditions | > 2 years | Hydrolysis of the succinimide ring post-conjugation dramatically increases stability. | [14] |

| Cysteine-Maleimide Conjugates | Rat serum incubation | ~50% payload loss | Highlights the general instability and payload migration issue in vivo. |

The MC Linker in Cleavable Systems: The mc-vc-PABC Construct

The MC group is rarely used in isolation. It most often serves as the antibody-attachment component of a more complex, multi-functional linker. A prominent example is the mc-vc-PABC-MMAE linker-drug, used in the FDA-approved ADC, Adcetris® (brentuximab vedotin).[1]

-

mc (Maleimidocaproyl): As described, this unit attaches the entire linker-drug construct to a cysteine residue on the antibody.[1]

-

vc (Valine-Citrulline): This is a dipeptide sequence specifically designed to be cleaved by cathepsin B, a protease that is highly active within the lysosomes of cancer cells.[1][16]

-

PABC (p-aminobenzyl alcohol): This is a "self-immolative" spacer. Once cathepsin B cleaves the citrulline from the PABC, the PABC spontaneously decomposes, ensuring the clean release of the unmodified drug.[1]

-

MMAE (Monomethyl Auristatin E): This is the highly potent cytotoxic payload, an anti-mitotic agent that inhibits tubulin polymerization.[17]

The MC group's primary role in this construct is to ensure stable attachment to the antibody in circulation, while the vc and PABC components are responsible for the controlled, intracellular release of the MMAE payload.

Mechanism of Action: ADC Internalization and Payload-Induced Apoptosis

The ultimate goal of an ADC is to deliver its payload to the intracellular space of a cancer cell. The process for an ADC utilizing an mc-vc-PABC linker is a multi-step cascade.

Once released, a payload like MMAE disrupts microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting their polymerization, MMAE causes the cell cycle to arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[17][18][19]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful development of ADCs. The following sections provide step-by-step methodologies for key procedures involving MC linkers.

Partial Reduction of Antibody Interchain Disulfides

This protocol describes the use of TCEP to selectively reduce the interchain disulfide bonds of an IgG antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Conjugation Buffer: PBS with 1 mM DTPA (diethylenetriaminepentaacetic acid) to chelate trace metals.

-

TCEP hydrochloride stock solution (10 mM, freshly prepared in Conjugation Buffer).

-

Desalting column (e.g., G25) equilibrated with Conjugation Buffer.

Procedure:

-

Preparation: Adjust the antibody concentration to 5-10 mg/mL in cold Conjugation Buffer.

-

TCEP Addition: Add a calculated molar excess of TCEP to the antibody solution. A starting point is typically 2.0-4.0 equivalents of TCEP per antibody to target a Drug-to-Antibody Ratio (DAR) of 4. The optimal ratio must be determined empirically.[4][5]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Desalting: Immediately following incubation, remove excess TCEP using a pre-equilibrated desalting column. This step is critical to prevent TCEP from reacting with the maleimide linker in the next step.[4][]

-

Thiol Quantification: (Optional but recommended) Determine the concentration of free thiols using Ellman's reagent to confirm the extent of reduction.

Conjugation of Maleimide-Linker-Payload to Reduced Antibody

This protocol details the conjugation of a maleimide-functionalized linker-payload to the reduced antibody.

Materials:

-

Reduced antibody from Protocol 7.1.

-

Maleimide-activated linker-payload (e.g., mc-vc-PABC-MMAE) dissolved in a compatible organic solvent like DMSO at a known concentration (e.g., 10 mM).

-

Quenching solution: N-acetylcysteine or cysteine (100 mM in Conjugation Buffer).

-

Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Procedure:

-

Solvent Consideration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.

-

Conjugation: Add the maleimide-linker-payload solution to the reduced antibody solution. Use a slight molar excess of the linker-payload over the available thiol groups (e.g., 1.2 equivalents).

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4] Gentle mixing is required.

-

Quenching: Add a 20-fold excess of the quenching solution (e.g., N-acetylcysteine) to react with and cap any unreacted maleimide groups.[5] Incubate for an additional 30-60 minutes.

-

Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC, TFF, or a desalting column.[4]

-

Characterization: Characterize the purified ADC for DAR, aggregation, and purity.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.). The addition of each hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for their separation.[20][21]

Materials:

-

HIC column (e.g., Butyl-NPR).

-

HPLC system.

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol).

-

Purified ADC sample.

Procedure:

-

Sample Preparation: Dilute the ADC sample to approximately 1-2 mg/mL in Mobile Phase A.

-

Chromatography: Inject the sample onto the HIC column. Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

-

Detection: Monitor the elution profile at 280 nm.

-

Analysis:

-

Peaks will elute in order of increasing hydrophobicity: unconjugated antibody (DAR0) elutes first, followed by DAR2, DAR4, DAR6, and DAR8 species.[22]

-

Integrate the peak area for each species.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100[20]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency (IC50) of an ADC.

Materials:

-

Antigen-positive (target) and antigen-negative (control) cell lines.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

Purified ADC, unconjugated antibody, and vehicle control.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]

-

ADC Treatment: Prepare serial dilutions of the ADC and controls. Replace the medium in the wells with the diluted compounds.[23]

-

Incubation: Incubate the plates for 72-96 hours, a duration typically sufficient for tubulin inhibitors to exert their effect.[24]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[2]

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals and incubate overnight at 37°C.[24]

-

Measurement: Read the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Conclusion

The Maleimidocaproyl (MC) linker is a pivotal tool in antibody-drug conjugate development, offering a reliable and efficient method for attaching payloads to antibodies via cysteine-thiol chemistry. Its primary role is to provide a stable covalent linkage that can withstand systemic circulation. However, the inherent instability of the resulting thiosuccinimide bond, which is prone to a retro-Michael reaction, presents a significant challenge that can lead to premature drug release and off-target toxicity.

Ongoing research focuses on overcoming this limitation through chemical modifications that enhance linker stability, such as promoting the hydrolysis of the succinimide ring. The successful application of the MC group within complex, cleavable linkers like mc-vc-PABC demonstrates its versatility and importance. A thorough understanding of its chemistry, stability profile, and the implementation of robust analytical and biological characterization protocols are paramount for the design and development of safe and effective next-generation ADCs.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 17. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 18. researchgate.net [researchgate.net]

- 19. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. agilent.com [agilent.com]

- 22. ymc.eu [ymc.eu]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Enzymatic Cleavage of the Valine-Citrulline Linker by Cathepsin B

Introduction to Antibody-Drug Conjugate (ADC) Linker Technology

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the high specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][] A critical component of ADC design is the linker, the chemical bridge that connects the antibody to the payload.[1][] The linker's properties are paramount, dictating the ADC's stability in systemic circulation and the efficiency of drug release at the target site.[1]

Among the various strategies, protease-cleavable linkers have become a cornerstone of ADC development.[1] These linkers are engineered to be stable in the bloodstream but are readily cleaved by specific enzymes that are highly active within the lysosomes of cancer cells.[1][3] The valine-citrulline (Val-Cit) dipeptide is the most extensively used and well-characterized protease-cleavable linker in both clinically approved and investigational ADCs.[1][4][5] This guide provides a detailed examination of the Val-Cit linker, the protease Cathepsin B, and the mechanism governing the targeted release of cytotoxic agents.

The Key Players: Cathepsin B and the Val-Cit-PABC Linker

Cathepsin B: The Lysosomal Protease

Cathepsin B is a cysteine protease predominantly located in the acidic environment of lysosomes, the cell's primary recycling and degradation centers.[1][6][] Its main physiological role is the turnover and degradation of proteins.[6][8] The catalytic activity of Cathepsin B relies on a Cys-His dyad within its active site.[1] In many types of cancer, the expression and activity of Cathepsin B are significantly upregulated, making it an ideal enzymatic trigger for ADC drug release in the tumor microenvironment.[6][9][10] While its activity is optimal at the acidic pH of the lysosome, the neutral pH of the bloodstream keeps the enzyme relatively inactive, preventing premature drug release.[][11]

The Valine-Citrulline-PABC Linker

The Val-Cit linker system is a multi-component construct designed for optimal stability and efficient, traceless drug release.[1][12] It typically includes the dipeptide, a self-immolative spacer, and the cytotoxic payload.

-

Valine (Val) : This hydrophobic amino acid residue occupies the P2 position, which interacts with the corresponding S2 subsite in the active cleft of Cathepsin B.[1][13]

-

Citrulline (Cit) : This non-proteinogenic amino acid is an analog of arginine and occupies the P1 position, binding to the S1 subsite of the enzyme.[] Its use is critical as it provides stability while being an excellent substrate for Cathepsin B.[] The protease cleaves the peptide bond on the C-terminal side of the citrulline residue.[3][9]

-

p-Aminobenzyl Carbamate (PABC) Spacer : This "self-immolative" spacer is positioned between the dipeptide and the drug.[3][9][14] It is essential for preventing the steric hindrance of bulky drug payloads from interfering with enzymatic cleavage.[3][15][16] Following the cleavage of the Val-Cit dipeptide, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, active drug.[1][3][14]

The Mechanism of ADC Internalization and Payload Release

The targeted delivery and release of a cytotoxic payload via a Val-Cit linker is a sequential, multi-step process.[1]

-

Receptor-Mediated Endocytosis : The ADC circulates in the bloodstream until it recognizes and binds to a specific target antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC-antigen complex into an endosome.[1][3][9]

-

Lysosomal Trafficking : The endosome containing the ADC fuses with a lysosome.[3]

-

Enzymatic Cleavage : Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes the Val-Cit dipeptide. It catalyzes the hydrolytic cleavage of the amide bond between citrulline and the PABC spacer.[1][17]

-

Self-Immolation and Payload Release : The cleavage event generates an unstable p-aminobenzyl alcohol intermediate.[1] This triggers a spontaneous 1,6-elimination cascade, which fragments the PABC spacer, releasing the active cytotoxic payload, carbon dioxide, and an aromatic remnant.[1][14] This "traceless" release ensures the drug is delivered in its fully active form.[1]

-

Payload Action : The freed, unmodified drug can then diffuse out of the lysosome into the cytoplasm or nucleus to exert its cell-killing effect, such as inhibiting microtubule assembly or damaging DNA.[3][17]

Linker Specificity and Other Considerations

While the Val-Cit linker was designed for cleavage by Cathepsin B, research has shown a more complex reality.[1]

-

Redundancy in Cleavage : Gene knockout and inhibitor studies have demonstrated that other lysosomal cysteine proteases, including Cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker.[1][3][9] This enzymatic redundancy can be beneficial, as it reduces the likelihood of a tumor developing resistance to an ADC by downregulating a single protease.[1]

-

Off-Target Cleavage : The Val-Cit linker is not exclusively cleaved by lysosomal proteases. It has shown susceptibility to premature cleavage in the bloodstream by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C.[1][9][15][18] This can lead to off-target toxicity and may complicate preclinical evaluations in rodent models.[1][5][9]

Quantitative Data on Dipeptide Linker Cleavage

Direct kinetic parameters (Km, kcat) for the enzymatic cleavage of full ADC constructs are not widely published and are highly dependent on the specific antibody, payload, and experimental conditions.[1] However, comparative studies using model substrates provide valuable insights into the relative efficiency of different dipeptide linkers.

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Cleaving Enzyme(s) | Notes |

| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B, L, S, F | The most widely used linker; considered the industry standard.[1][5] |

| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Exhibits lower hydrophobicity, which can help prevent ADC aggregation.[17] |

| Phe-Lys | Faster than Val-Cit in isolated enzyme assays | Cathepsin B | Cleavage rates were found to be equal to Val-Cit in rat liver lysosomal extracts.[14] |

| cBu-Cit | Similar to Val-Cit | Primarily Cathepsin B | A peptidomimetic linker designed for higher specificity to Cathepsin B.[19][20] |

| Glu-Val-Cit | Increased hydrolysis by Cathepsin B | Cathepsin B | Designed to increase stability in mouse plasma by repelling the Ces1C enzyme.[14] |

Experimental Protocols

In Vitro ADC Cleavage Assay by Purified Cathepsin B

This protocol outlines a typical experiment to quantify the rate of payload release from a Val-Cit linker-containing ADC in the presence of purified Cathepsin B.[1]

Objective: To measure the rate of drug release from an ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with Val-Cit linker

-

Recombinant Human Cathepsin B

-

Assay Buffer: Typically sodium acetate (B1210297) or citrate (B86180) buffer (e.g., 50 mM, pH 5.0-6.0)

-

Activation Agent: Dithiothreitol (DTT) or other reducing agent to activate the enzyme's cysteine residue.

-

Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or similar organic solvent to stop the reaction.

-

Microcentrifuge tubes or 96-well plate

-

Incubator (37°C)

-

Analysis System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Enzyme Activation : Pre-incubate the Cathepsin B solution in the assay buffer containing DTT (typically 5-10 mM) at 37°C for 15-30 minutes to ensure the catalytic cysteine is in its reduced, active state.

-

Reaction Setup : In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1-10 µM).[1]

-

Initiate Reaction : Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is usually in the nanomolar range (e.g., 20-100 nM).[1]

-

Incubation : Incubate the reaction mixture at 37°C.

-

Time Points : At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

-

Quenching : Immediately stop the reaction by adding the aliquot to a tube containing the quenching solution. This precipitates the protein (enzyme and antibody) and halts further cleavage.

-

Sample Preparation : Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant, which contains the released payload.

-

Analysis : Analyze the supernatant by HPLC or LC-MS to separate and quantify the amount of released payload compared to the remaining intact ADC-linker-payload complex. The rate of release can be determined by plotting the concentration of the released drug over time.

Fluorogenic Substrate Cleavage Assay

This is a higher-throughput method often used to screen different dipeptide linker sequences for their susceptibility to cleavage or to determine enzyme kinetics.

Objective: To rapidly measure the cleavage rate of a model peptide substrate by Cathepsin B.

Materials:

-

Fluorogenic Peptide Substrate: A peptide containing the sequence of interest (e.g., Z-Val-Cit-AMC). The AMC (7-amino-4-methylcoumarin) group is fluorescent only after it is cleaved from the peptide.

-

Recombinant Human Cathepsin B

-

Assay Buffer (as above, with DTT)

-

96-well microplate (black, for fluorescence assays)

-

Fluorescence plate reader

Methodology:

-

Prepare Solutions : Prepare solutions of the peptide-AMC substrate and Cathepsin B in the assay buffer.

-

Plate Setup : Add the substrate solution to the wells of the 96-well microplate.

-

Initiate Reaction : Add activated Cathepsin B to the wells to start the reaction.

-

Fluorescence Reading : Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (Excitation: ~355-380 nm, Emission: ~440-460 nm) over time.

-

Data Analysis : The rate of cleavage is determined from the initial linear slope of the fluorescence versus time plot. This rate can be converted to molar concentration using a standard curve generated with free AMC. Kinetic parameters (Km and kcat) can be determined by measuring the reaction rates at various substrate concentrations.[13]

Conclusion

The Cathepsin B-mediated cleavage of the Valine-Citrulline linker is a highly successful and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates.[1] The mechanism leverages the physiological differences between the tumor microenvironment and healthy tissue, relying on a sequence of well-orchestrated events from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade. A thorough understanding of the cleavage kinetics, enzyme specificity, and potential liabilities is critical for the rational design and optimization of next-generation ADCs with improved therapeutic indices.

References

- 1. benchchem.com [benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cathepsin B - Wikipedia [en.wikipedia.org]

- 11. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. hzdr.de [hzdr.de]

- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 15. preprints.org [preprints.org]

- 16. preprints.org [preprints.org]

- 17. benchchem.com [benchchem.com]

- 18. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. researchgate.net [researchgate.net]

The Pivotal Role of the PEG1 Linker in neoDegrader-Linker Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable."[1] At the heart of this approach are chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs) and a related class of molecules referred to as neoDegraders, which are engineered to hijack the cell's natural protein disposal machinery.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] While the term "neoDegrader" is sometimes used to describe specific types of degraders, including those in antibody-drug conjugate formats, for the purposes of this guide, it will be used to refer to a targeted protein degrader functioning on principles similar to PROTACs.[2][3][6]

The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader.[4][7] This guide provides an in-depth technical examination of the function of a single polyethylene (B3416737) glycol (PEG) unit, or PEG1, as a linker in neoDegrader-linker conjugates.

The Function of the PEG1 Linker

A PEG1 linker consists of a single ethylene (B1197577) glycol unit. Its inclusion in a neoDegrader design imparts a unique combination of properties that can significantly influence the molecule's performance.

Core Physicochemical Properties

The primary attributes of a PEG linker are its hydrophilicity and flexibility.[8] Even a single PEG unit can:

-

Enhance Solubility: The ether oxygen in the PEG unit can form hydrogen bonds with water, thereby increasing the aqueous solubility of the often large and hydrophobic neoDegrader molecule. This is crucial for improving bioavailability and preventing aggregation.[8][]

-

Modulate Cell Permeability: While increased hydrophilicity can sometimes negatively impact passive diffusion across the cell membrane, the small size of a PEG1 linker offers a balance. It can help to mitigate the overall lipophilicity of the conjugate without drastically increasing its polar surface area, which is a key factor in cell permeability.[10]

-

Provide Conformational Flexibility: The rotatable bonds within the ethylene glycol unit provide the neoDegrader with the necessary flexibility to adopt a conformation that is optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

Impact on Ternary Complex Formation and Degradation Efficacy

The formation of a stable ternary complex (neoDegrader-POI-E3 ligase) is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[11] The linker's length and composition are critical determinants of the geometry and stability of this complex.[7]

A short and flexible linker like PEG1 can be advantageous in scenarios where the binding pockets on the target protein and the E3 ligase are in close proximity. An overly long linker in such cases might lead to a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[4][7] Conversely, if the linker is too short, it may cause steric hindrance, preventing the formation of a stable complex altogether.[4]

The optimal linker length is therefore highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. While systematic studies directly comparing PEG1 to a range of other linkers are not extensively available, the principles of linker design suggest that a short, hydrophilic linker like PEG1 would be a logical starting point in an optimization campaign, particularly when structural information about the ternary complex is limited.[12]

Quantitative Data on neoDegrader Efficacy

The efficacy of a neoDegrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the neoDegrader to its target protein and the E3 ligase, as well as the stability of the ternary complex, are often measured by the dissociation constant (Kd).

While specific data for neoDegraders with a PEG1 linker is sparse in publicly available literature, the following table presents a hypothetical comparison based on established principles of PROTAC linker design to illustrate the potential impact of linker composition and length on degradation potency.

| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Binary Binding (Kd, nM) POI / E3 Ligase | Ternary Complex Cooperativity (α) |

| PEG1 | BRD4 | VHL | 50 | >90 | 150 / 80 | 5 |

| Alkyl C3 | BRD4 | VHL | 100 | >90 | 140 / 85 | 3 |

| PEG4 | BRD4 | VHL | 25 | >95 | 160 / 75 | 8 |

| PEG8 | BRD4 | VHL | 75 | >85 | 170 / 90 | 4 |

This table is illustrative and does not represent actual experimental data. It is intended to demonstrate the potential trends in efficacy based on linker characteristics.

Experimental Protocols

The development and characterization of neoDegrader-linker conjugates involve a series of key experiments.

Synthesis of a neoDegrader with a PEG1 Linker

The synthesis of a neoDegrader is a multi-step process that involves the preparation of the target protein ligand, the E3 ligase ligand, and the linker, followed by their sequential conjugation. A common strategy for incorporating a short PEG linker is through amide bond formation or click chemistry.

Materials:

-

POI ligand with a reactive handle (e.g., a carboxylic acid or an amine)

-

E3 ligase ligand with a compatible reactive handle

-

2-(2-aminoethoxy)acetic acid (for a PEG1 linker with amine and carboxylic acid functionalities)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., HPLC)

General Procedure:

-

Activate the carboxylic acid: Dissolve the component with the carboxylic acid moiety (either the POI ligand, E3 ligase ligand, or the linker) in an appropriate solvent (e.g., DMF). Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature.

-

Amide Coupling: To the activated carboxylic acid solution, add the component with the amine functionality. The reaction is typically stirred at room temperature until completion, which is monitored by LC-MS.

-

Purification: The crude product is purified by reverse-phase HPLC to yield the desired neoDegrader conjugate.

-

Characterization: The final product is characterized by LC-MS and NMR to confirm its identity and purity.

Western Blot Analysis of Protein Degradation

Western blotting is the gold standard for quantifying the degradation of a target protein following treatment with a neoDegrader.[13][14][15]

Materials:

-

Cell line expressing the target protein

-

neoDegrader compound

-

Cell culture medium and supplements

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the neoDegrader or vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).[13]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[16]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.[13]

-

Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.[14]

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.[16]

Cell Viability Assay

It is crucial to assess the cytotoxic effects of the neoDegrader to ensure that the observed protein degradation is not a result of general toxicity.[17]

Materials:

-

Cell line of interest

-

neoDegrader compound

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of the neoDegrader or vehicle control.

-

Incubation: Incubate the plate for a period that corresponds to the degradation experiment (e.g., 24, 48, or 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Visualization of Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in the study of neoDegraders.

References

- 1. njbio.com [njbio.com]

- 2. WO2024075080A1 - Neodegrader conjugates - Google Patents [patents.google.com]

- 3. adcreview.com [adcreview.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What are the different types of drugs available for Degrader-antibody conjugates? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Synthesis and Chemical Structure of MC-VC-PABC-amide-PEG1-CH2-CC-885: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-VC-PABC-amide-PEG1-CH2-CC-885 is a sophisticated chemical entity designed for the targeted delivery of the molecular glue degrader, CC-885, in the form of an Antibody-Drug Conjugate (ADC). This guide provides a comprehensive overview of its chemical structure, a detailed plausible synthesis pathway, and the mechanism of action of its active payload, CC-885. The modular design of this neoDegrader-linker conjugate allows for the specific delivery of a protein degrader to target cells, offering a novel therapeutic modality in oncology and other fields.

The structure of this compound comprises several key components, each with a specific function. The Maleimidocaproyl (MC) group serves as a reactive handle for conjugation to thiol groups on a monoclonal antibody. The Valine-Citrulline (VC) dipeptide is a cathepsin B-cleavable linker, ensuring payload release within the lysosomal compartment of target cells. The p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer, which upon cleavage of the VC linker, releases the active drug. A single polyethylene (B3416737) glycol unit (PEG1) is incorporated to potentially enhance solubility and optimize pharmacokinetic properties. Finally, CC-885 is a potent molecular glue that induces the degradation of the translation termination factor GSPT1 by recruiting it to the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3][4]

Chemical Structure and Properties

The chemical structure of this compound is presented below, along with its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₅₅H₆₈ClN₁₁O₁₃ |

| Molecular Weight | 1126.66 g/mol |

| Appearance | Solid |

| CAS Number | 2722697-82-5 |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the synthesis of the linker-payload conjugate, which can then be conjugated to a monoclonal antibody. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of similar ADC linkers and payloads.

Experimental Workflow for Synthesis

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl alcohol (MC-VC-PABC-OH)

This procedure follows a modified route to avoid epimerization and improve yield.[4]

-

Fmoc-L-Citrulline Synthesis: L-Citrulline is reacted with Fmoc-Cl in the presence of a base like sodium bicarbonate in a solvent mixture such as water and THF at room temperature.

-

Coupling with p-aminobenzyl alcohol (PABOH): The resulting Fmoc-L-Citrulline is coupled with PABOH using a coupling agent like HATU in a solvent such as DMF.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.

-

Dipeptide Formation: The deprotected Cit-PABOH is reacted with Fmoc-Val-OSu to form the dipeptide Fmoc-Val-Cit-PABOH.

-

Final Fmoc Deprotection and MC Coupling: The Fmoc group is removed from the dipeptide, and the resulting free amine is reacted with an activated maleimidocaproic acid (MC-OSu) to yield MC-VC-PABC-OH.

Quantitative Data (Representative)

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | L-Citrulline, Fmoc-Cl | NaHCO₃ | Water/THF | 4-6 | RT | 90-95 |

| 2 | Fmoc-L-Citrulline, PABOH | HATU, DIPEA | DMF | 12-16 | RT | 70-80 |

| 3 | Fmoc-Cit-PABOH | 20% Piperidine | DMF | 1-2 | RT | 95-99 |

| 4 | H₂N-Cit-PABOH, Fmoc-Val-OSu | DIPEA | DMF | 12-16 | RT | 85-95 |

| 5 | Fmoc-Val-Cit-PABOH, MC-OSu | 20% Piperidine, DIPEA | DMF | 4-6 | RT | 80-90 |

Step 2: PEGylation of MC-VC-PABC-OH

The single PEG unit is introduced by reacting the hydroxyl group of the PABC moiety with a suitable activated PEG1 derivative.

-

Activation of PEG1: A short PEG chain with a terminal carboxylic acid (e.g., Boc-NH-PEG1-COOH) is activated using a coupling agent like HATU or by converting it to an NHS ester.

-

Coupling to MC-VC-PABC-OH: The activated PEG1 is reacted with the hydroxyl group of MC-VC-PABC-OH in the presence of a base like DIPEA in an anhydrous solvent like DMF.

-

Deprotection: The Boc protecting group is removed using an acid such as TFA to yield MC-VC-PABC-amide-PEG1-NH₂.

Quantitative Data (Representative)

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Boc-NH-PEG1-COOH | HATU, DIPEA | DMF | 2-4 | RT | 90-95 |

| 2 | MC-VC-PABC-OH, Activated PEG1 | DIPEA | DMF | 12-16 | RT | 60-70 |

| 3 | Boc-protected linker | TFA | DCM | 1-2 | RT | 95-99 |

Step 3: Synthesis and Functionalization of CC-885

A detailed synthesis of CC-885 is complex and proprietary. For the purpose of conjugation, a derivative of CC-885 with a reactive handle, such as a primary amine or carboxylic acid, is required. This is often achieved by modifying a part of the molecule that is not essential for its binding to Cereblon. For this guide, we assume the availability of a CC-885 derivative with a methylene (B1212753) linker and a terminal amine (CC-885-CH₂-NH₂).

Step 4: Final Conjugation and Purification

The final step involves forming an amide bond between the activated linker and the functionalized CC-885.

-

Activation of the Linker: The terminal carboxylic acid of the PEGylated linker (MC-VC-PABC-PEG1-COOH) is activated using a coupling agent such as HATU or by converting it to an NHS ester.

-

Amide Bond Formation: The activated linker is reacted with the amine-functionalized CC-885 (CC-885-CH₂-NH₂) in an anhydrous polar aprotic solvent like DMF with a non-nucleophilic base such as DIPEA.

-

Purification: The final product, this compound, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Quantitative Data (Representative)

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | MC-VC-PABC-PEG1-COOH | HATU, DIPEA | DMF | 1-2 | RT | 90-95 |

| 2 | Activated Linker, CC-885-CH₂-NH₂ | DIPEA | DMF | 12-16 | RT | 50-60 |

| 3 | Crude Product | - | Acetonitrile/Water | - | - | >95% purity |

Mechanism of Action of CC-885

CC-885 functions as a "molecular glue" that modulates the substrate specificity of the E3 ubiquitin ligase complex, CRL4-CRBN.[5][6] This complex is responsible for tagging proteins with ubiquitin, marking them for degradation by the proteasome.

Signaling Pathway of CC-885 Induced GSPT1 Degradation

Caption: CC-885 mediated degradation of GSPT1 via the CRL4-CRBN E3 ligase complex.

The mechanism proceeds as follows:

-

Binding to Cereblon (CRBN): CC-885 binds to a shallow hydrophobic pocket on the surface of CRBN, which is the substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5]

-

Ternary Complex Formation: The binding of CC-885 to CRBN creates a novel interface that promotes the recruitment of GSPT1, forming a stable ternary complex (CRBN-CC-885-GSPT1).[6]

-

Ubiquitination: The formation of this complex brings GSPT1 into close proximity to the E3 ligase machinery (DDB1, CUL4, and RBX1). The E2 ubiquitin-conjugating enzyme associated with the complex then transfers ubiquitin molecules to lysine (B10760008) residues on the surface of GSPT1.

-

Proteasomal Degradation: The polyubiquitinated GSPT1 is recognized and targeted by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Cellular Effect: The degradation of GSPT1, a key factor in translation termination, leads to the inhibition of protein synthesis and ultimately induces apoptosis in cancer cells.

Conclusion

This compound represents a cutting-edge tool in the development of targeted therapies. Its well-defined chemical structure and multi-component linker system allow for the controlled and specific delivery of the potent GSPT1 degrader, CC-885. The detailed synthetic protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers in the field of antibody-drug conjugates and targeted protein degradation. Further optimization of the linker and payload components holds the promise of developing even more effective and safer therapeutics for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rcsb.org [rcsb.org]

In Vitro Stability of the MC-VC-PABC Cleavable Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl (MC-VC-PABC) linker is a critical component in the design of many antibody-drug conjugates (ADCs). Its specific cleavage by lysosomal proteases, particularly Cathepsin B, within target tumor cells is a key feature of its mechanism of action, designed to ensure payload release at the site of action while maintaining stability in systemic circulation.[][2][3] This technical guide provides an in-depth analysis of the in vitro stability of the MC-VC-PABC linker, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Core Concepts of MC-VC-PABC Linker Stability

The stability of the MC-VC-PABC linker is a crucial determinant of an ADC's therapeutic index. Premature cleavage in circulation can lead to off-target toxicity, while inefficient cleavage within the tumor cell can diminish efficacy.[4] The valine-citrulline (VC) dipeptide is the primary recognition site for Cathepsin B, a lysosomal cysteine protease often upregulated in cancer cells.[][2] Following the enzymatic cleavage of the amide bond between citrulline and PABC, the PABC spacer undergoes a self-immolative 1,6-elimination to release the active cytotoxic payload.[3][5]

While generally stable in human plasma, the MC-VC-PABC linker has shown susceptibility to enzymatic degradation in rodent plasma, particularly from carboxylesterase 1c (Ces1c) in mice.[6][7][8] This species-specific instability is a critical consideration in preclinical model selection and data interpretation.

Quantitative In Vitro Stability Data

The following tables summarize quantitative data on the in vitro stability of ADCs featuring the MC-VC-PABC linker or its derivatives in various biological matrices. Stability is typically expressed as the percentage of intact conjugate remaining over time, often determined by measuring the drug-to-antibody ratio (DAR).

| Linker Variant | Matrix | Incubation Time | % Intact Conjugate Remaining | Analytical Method | Reference |

| C6-VC-PABC-Aur0101 | Mouse Plasma | 4.5 days | Variable, site-dependent | HIC Analysis | [6] |

| Linker 5-VC-PABC-Aur0101 | Mouse Plasma | 4.5 days | Lower Stability | HIC/Mass Spectrometry | [9] |

| Linker 7-VC-PABC-Aur0101 | Mouse Plasma | 4.5 days | Higher Stability | HIC/Mass Spectrometry | [9] |

| ITC6104RO (VC-PABC linker) | Mouse Plasma | 7 days | Unstable | LC-qTOF-MS | [7] |

| ITC6104RO (VC-PABC linker) | Human Plasma (IgG depleted) | 7 days | Stable | LC-qTOF-MS | [7] |

| Thiazole-PABC analog | Mouse Serum | 24 hours | Increased stability vs. PABC | Not Specified | [10] |

| CF3-substituted thiazole-PABC analog | Mouse Serum | 24 hours | Further increased stability | Not Specified | [10] |

| MA-PABC | Mouse Serum | 24 hours | ~97% | Not Specified | [11] |

| Glutamic acid-MA-PABC | Mouse Serum | 24 hours | ~93% | Not Specified | [11] |

Note: The stability of the MC-VC-PABC linker can be significantly influenced by the conjugation site on the antibody and modifications to the linker itself.[6]

Experimental Protocols

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its behavior in systemic circulation.

Methodology:

-

Preparation: Prepare stock solutions of the ADC in an appropriate buffer.

-

Incubation: Spike the ADC stock solution into plasma (e.g., human, mouse, rat) to a final concentration (e.g., 90-100 µg/mL).[7] Include a buffer control to assess the intrinsic stability of the ADC. Incubate the samples at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).[4][7] Store the aliquots at -80°C until analysis.

-

Sample Processing (Immunoaffinity Capture):

-

Analysis:

-

For DAR Analysis: Elute the intact ADC from the beads using an acidic buffer (e.g., 20mM glycine, 0.1% acetic acid).[12] Analyze the eluate by liquid chromatography-mass spectrometry (LC-MS) or hydrophobic interaction chromatography (HIC) to determine the average DAR at each time point.[4][6] A decrease in DAR indicates premature drug deconjugation.

-

For Released Payload Analysis: Elute and quantify the free payload from the plasma supernatant using LC-MS/MS.

-

Lysosomal Stability and Cathepsin B Cleavage Assay

This assay assesses the susceptibility of the linker to cleavage by its target enzyme, Cathepsin B, under conditions mimicking the lysosomal environment.

Methodology:

-

Preparation: Prepare solutions of the ADC and purified human Cathepsin B in a buffer that mimics the acidic environment of the lysosome (e.g., pH 5.0-5.5).[][13]

-

Incubation: Incubate the ADC with Cathepsin B at 37°C. Include a control sample without the enzyme.

-

Time Points: Collect aliquots at various time points.

-

Reaction Quenching: Stop the enzymatic reaction, for example, by adding a protease inhibitor or by changing the pH.

-

Analysis: Analyze the samples by LC-MS or HPLC to quantify the amount of released payload and remaining intact ADC.

Visualizations

Cleavage Mechanism of MC-VC-PABC Linker by Cathepsin B

Caption: Cathepsin B-mediated cleavage of the MC-VC-PABC linker.

Experimental Workflow for In Vitro Plasma Stability Assay

Caption: Workflow for assessing ADC stability in plasma.

Conclusion

The in vitro stability of the MC-VC-PABC linker is a multifaceted property influenced by the biological matrix, conjugation site, and specific structural modifications of the linker itself. A thorough understanding and rigorous assessment of this stability are paramount for the successful development of effective and safe antibody-drug conjugates. The protocols and data presented in this guide offer a framework for researchers to design and interpret their own in vitro stability studies, ultimately facilitating the advancement of promising ADC candidates.

References

- 2. researchgate.net [researchgate.net]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Core Components of neoDegrader-Linker Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, offering the potential to address disease targets previously considered "undruggable." At the heart of this transformative approach lies the neoDegrader-Linker conjugate, a heterobifunctional molecule meticulously engineered to hijack the cell's natural protein disposal machinery. This guide provides an in-depth technical exploration of the core components of these conjugates, their mechanism of action, and the experimental methodologies used to evaluate their efficacy.

The Tripartite Architecture of neoDegrader-Linker Conjugates

neoDegrader-Linker conjugates, often referred to as Proteolysis-Targeting Chimeras (PROTACs), are comprised of three essential components: a warhead, an anchor, and a linker. This tripartite structure is fundamental to their function, which is to bring a target protein into close proximity with an E3 ubiquitin ligase, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

-

The Warhead (Target-Binding Ligand): This component is a ligand that specifically binds to the protein of interest (POI), the target protein intended for degradation. The warhead's affinity and selectivity for the POI are crucial for the overall specificity of the neoDegrader.[3]

-

The Anchor (E3 Ligase-Binding Ligand): The anchor is a ligand that recruits a specific E3 ubiquitin ligase. The most commonly recruited E3 ligases in neoDegrader design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][5] The choice of E3 ligase can influence the degradation efficiency and the cell-type-specific activity of the conjugate.

-

The Linker: The linker is a chemical moiety that connects the warhead and the anchor. Far from being a passive spacer, the linker's composition, length, and attachment points are critical determinants of a neoDegrader's efficacy.[1][3] It plays a pivotal role in facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase.

The Catalytic Mechanism of Action

The mechanism of action of neoDegrader-Linker conjugates is a cyclical process that results in the catalytic degradation of the target protein.

The process begins with the neoDegrader simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The neoDegrader is then released and can engage another POI and E3 ligase, thus acting catalytically.[3]

The Critical Role of the Linker

The linker is arguably the most challenging component to design, as its properties significantly influence the overall performance of the neoDegrader. The optimal linker must be carefully chosen to ensure the proper orientation and distance between the POI and the E3 ligase for efficient ubiquitination.

Linker Composition and Physicochemical Properties

The chemical nature of the linker affects the neoDegrader's physicochemical properties, such as solubility and cell permeability. Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures incorporating rings like piperazine (B1678402) or piperidine.

-

PEG linkers are hydrophilic and can improve the solubility and permeability of the conjugate.[6]

-

Alkyl linkers are more hydrophobic and can also influence cell permeability.

-

Rigid linkers can pre-organize the neoDegrader into a conformation that is favorable for ternary complex formation, potentially increasing potency and selectivity.

Linker Length and Degradation Efficiency

The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to a less stable or unproductive complex. The optimal linker length is typically determined empirically by synthesizing a series of neoDegraders with varying linker lengths and evaluating their degradation efficiency.

Quantitative Analysis of neoDegrader-Linker Conjugates

The efficacy of neoDegrader-Linker conjugates is assessed using a variety of quantitative metrics. These parameters are essential for comparing the potency and efficiency of different conjugate designs.

| Parameter | Description | Typical Assay |

| DC50 | The concentration of the neoDegrader required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. | Western Blot, ELISA, Flow Cytometry |

| Dmax | The maximum percentage of target protein degradation that can be achieved with a given neoDegrader. | Western Blot, ELISA, Flow Cytometry |

| Kd | The dissociation constant, which measures the binding affinity of the neoDegrader to the POI and the E3 ligase individually. | SPR, ITC, FP |

| α (Cooperativity) | A measure of the change in binding affinity of the neoDegrader for one protein partner in the presence of the other. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes. | SPR, ITC, FP |

| IC50 | The concentration of the neoDegrader that inhibits a biological process (e.g., cell proliferation) by 50%. | MTT, MTS, CellTiter-Glo |

Table 1: Key Quantitative Parameters for neoDegrader Evaluation.

The following table summarizes representative quantitative data for the well-characterized BRD4 degrader, MZ1, which recruits the VHL E3 ligase.

| Parameter | Value | Reference |

| DC50 (BRD4) | ~10 nM | [3] |

| Dmax (BRD4) | >90% | [3] |

| Kd (MZ1 to BRD4BD2) | 1-4 nM | [1][7] |

| Kd (MZ1 to VHL) | 29-66 nM | [1][7] |

| α (Cooperativity) | ~15-26 | [8] |

Table 2: Representative Quantitative Data for the BRD4 Degrader MZ1.

Experimental Protocols for neoDegrader Evaluation

A robust evaluation of neoDegrader-Linker conjugates requires a suite of biochemical, biophysical, and cell-based assays.

Ternary Complex Formation Assays

These assays are crucial for confirming that the neoDegrader can effectively bridge the POI and the E3 ligase.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time.[2][9] To assess ternary complex formation, the E3 ligase is typically immobilized on a sensor chip, and the POI is injected along with varying concentrations of the neoDegrader. An increase in the binding signal compared to the binary interactions indicates ternary complex formation.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][8] By titrating the neoDegrader into a solution containing the POI and the E3 ligase, the thermodynamics of ternary complex formation can be determined.

-

Biolayer Interferometry (BLI): BLI is another label-free technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor.[8] Similar to SPR, it can be used to monitor the association and dissociation of the ternary complex.

Protein Degradation Assays

These assays are essential for quantifying the extent of POI degradation in a cellular context.

-

Western Blotting: This is the most common method for assessing protein degradation.[10] Cells are treated with the neoDegrader for a specific time, after which the cells are lysed, and the proteins are separated by SDS-PAGE. The levels of the POI are then detected using a specific antibody and compared to a loading control.

-

Protocol Outline:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with a dose-response of the neoDegrader for a defined period (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-